3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid typically involves the reaction of 6-bromoquinazoline with an appropriate amine and benzoic acid derivative. One common method includes the following steps:
Starting Material Preparation: 6-bromoquinazoline is prepared by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride.
Amine Coupling: The 6-bromoquinazoline is then reacted with an amine, such as p-amino acetophenone, to form the intermediate product.
Final Coupling: The intermediate product is coupled with a benzoic acid derivative under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one: Similar structure but with a pyridyl group instead of a benzoic acid moiety.
6-Bromoquinazoline: The parent compound without the amino and benzoic acid groups.
Uniqueness
3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-4-5-13-12(7-10)14(18-8-17-13)19-11-3-1-2-9(6-11)15(20)21/h1-8H,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRHJULHMEMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.